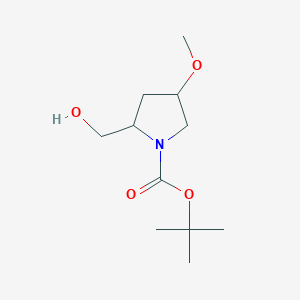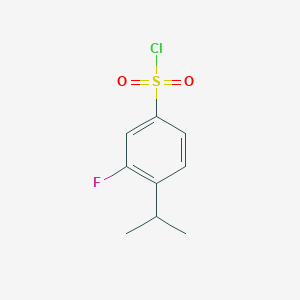
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClFNO4S2. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Fluoro-4-(propan-2-yl)benzenesulfonyl chloride.
Chlorosulfonation: The starting material undergoes chlorosulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Applications De Recherche Scientifique
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl).
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluorine atom and an isopropyl group.
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the isopropyl group.
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride: Contains additional functional groups compared to 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This combination of functional groups makes it a versatile reagent in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C9H10ClFO2S |
|---|---|
Poids moléculaire |
236.69 g/mol |
Nom IUPAC |
3-fluoro-4-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-4-3-7(5-9(8)11)14(10,12)13/h3-6H,1-2H3 |
Clé InChI |
TWPGORTZQKLFBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



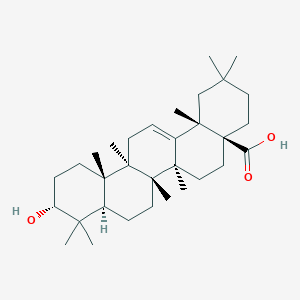
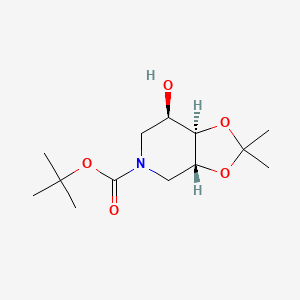

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
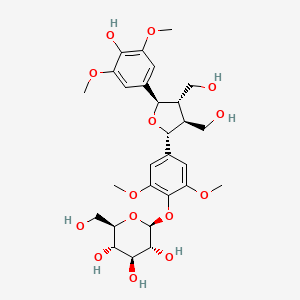


![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
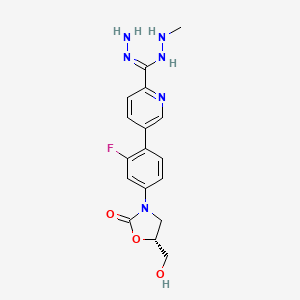
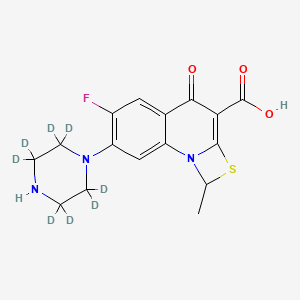
![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)

